REACTION_SMILES
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[BH4-:23].[CH2:27]([CH3:28])[OH:29].[CH3:1][CH:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]2[c:9]([cH:14][cH:15]1)[CH:10]([CH3:13])[CH2:11][O:12]2)[CH2:16][CH2:17][CH:18]=[C:19]([CH3:20])[CH3:21].[Na+:24].[Na+:26].[OH-:22].[OH-:25]>>[CH3:1][CH:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]2[c:9]([cH:14][cH:15]1)[CH:10]([CH3:13])[CH2:11][O:12]2)[CH2:16][CH2:17][CH2:18][C:19]([CH3:20])([CH3:21])[O:29][CH2:27][CH3:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCCC(C)CCOc1ccc2c(c1)OCC2C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOC(C)(C)CCCC(C)CCOc1ccc2c(c1)OCC2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |